Dihydrocholesterol

Description

Dihydrocholesterol is a natural product found in Zea mays, Ipheion uniflorum, and other organisms with data available.

A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.

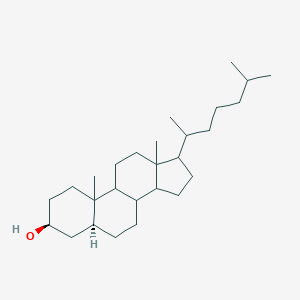

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-QCYZZNICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883258 | |

| Record name | (+)-Dihydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-97-7 | |

| Record name | Cholestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholestan-3-ol, (3.beta.,5.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Dihydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholestan-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0 - 142.0 °C | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydrocholesterol biosynthesis pathway in mammals

An In-depth Technical Guide to the Dihydrocholesterol (Kandutsch-Russell) Biosynthesis Pathway in Mammals

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol biosynthesis in mammals is a complex and vital metabolic process. Following the synthesis of lanosterol, the pathway bifurcates into two primary branches: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. This guide focuses on the Kandutsch-Russell pathway, often referred to as the this compound biosynthesis pathway due to its characteristic early saturation of the sterol side chain, leading to dihydro-intermediates. Recent studies have elucidated a more commonly utilized "Modified Kandutsch-Russell (MK-R)" pathway, which represents a hybrid of the Bloch and canonical K-R routes. Understanding this pathway is critical for research into metabolic disorders, developmental biology, and the development of novel therapeutics targeting lipid metabolism. This document provides a detailed overview of the MK-R pathway, its key enzymes, quantitative data, regulatory mechanisms, and detailed experimental protocols for its study.

The Modified Kandutsch-Russell (MK-R) Pathway

The classical Bloch and Kandutsch-Russell pathways are distinguished by the timing of the reduction of the C24 double bond in the sterol side chain. In the Bloch pathway, this reduction is the final step, catalyzed by 24-dehydrocholesterol reductase (DHCR24). In the canonical K-R pathway, this reduction occurs at the level of lanosterol.[1] However, flux analysis studies in various mammalian tissues have revealed that a hybrid pathway, termed the Modified Kandutsch-Russell (MK-R) pathway, is often predominant.[1][2]

In the MK-R pathway, intermediates proceed down the Bloch pathway until the demethylation of the sterol nucleus is complete, at the stage of zymosterol (B116435). At this point, DHCR24 reduces the C24 double bond of zymosterol to produce zymostenol, which then enters the K-R pathway, proceeding through intermediates like lathosterol (B1674540) and 7-dehydrocholesterol (B119134) to finally yield cholesterol.[3] The proportional flux through the Bloch versus the MK-R pathway is highly tissue-specific.[1][2]

Visualization of the Modified Kandutsch-Russell Pathway

Caption: The Modified Kandutsch-Russell (MK-R) Pathway for cholesterol biosynthesis.

Quantitative Data

Quantitative understanding of the this compound biosynthesis pathway relies on the kinetic parameters of its enzymes and the concentrations of its intermediates.

Enzyme Kinetic Parameters

The following table summarizes available kinetic data for key enzymes in the K-R pathway.

| Enzyme | Gene | Substrate(s) | K_m_ | V_max_ | Organism | Reference(s) |

| NSDHL | NSDHL | NADH | 21.4 µM | - | Human | [4] |

| NADP+ | 151.5 µM | - | Human | [4] | ||

| EBP | EBP | 5,6α-epoxy-5α-cholestan-3β-ol | 4.47 µM | 0.46 nmol/min/mg | Human | [5] |

| DHCR24 | DHCR24 | Desmosterol | - | - | Human | |

| SC5D | SC5D | Lathosterol | - | - | Human | [6][7] |

Sterol Intermediate Concentrations

The concentration of K-R pathway intermediates varies significantly across different tissues.

| Intermediate | Tissue | Concentration Range | Organism | Reference(s) |

| 7-Dehydrocholesterol | Rat Sciatic Nerve | Decreases with age | Rat | [8][9] |

| Rat Brain | Peaks at 21 days postnatal | Rat | [8][9] | |

| Human Skin | Relatively high concentration | Human | [10] | |

| Lathosterol | Human Plasma | Detectable | Human | [11] |

Regulatory Mechanisms

The entire cholesterol biosynthesis pathway, including the K-R branch, is tightly regulated to maintain cellular cholesterol homeostasis. The primary regulatory mechanism is the transcriptional control mediated by Sterol Regulatory Element-Binding Proteins (SREBPs) .

When cellular cholesterol levels are low, SREBPs are proteolytically cleaved and activated. The active N-terminal domain of SREBP translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating the expression of nearly all enzymes involved in cholesterol synthesis. Conversely, when cholesterol levels are high, SREBP processing is inhibited, leading to a downregulation of the biosynthetic pathway.

Visualization of the SREBP Signaling Pathway

References

- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-squalene Cholesterol Biosynthetic Pathways | Mitsche Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. genecards.org [genecards.org]

- 5. genecards.org [genecards.org]

- 6. diseases.jensenlab.org [diseases.jensenlab.org]

- 7. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]

- 8. Precursors for cholesterol synthesis (7-dehydrocholesterol, 7-dehydrodesmosterol, and desmosterol): cholesterol/7-dehydrocholesterol ratio as an index of development and aging in PNS but not in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Function of dihydrocholesterol in lipid bilayer properties

An In-depth Technical Guide to the Function of Dihydrocholesterol in Lipid Bilayer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, also known as cholestanol, is the fully saturated analog of cholesterol, differing only by the absence of the C5-C6 double bond. This seemingly minor structural modification has significant implications for its interaction within lipid bilayers, influencing membrane organization, fluidity, and the formation of specialized microdomains known as lipid rafts. While its biological role is less pronounced than that of cholesterol, its study provides critical insights into the structural requirements for sterol function in membranes. This guide offers a comprehensive analysis of this compound's impact on the physicochemical properties of lipid bilayers, presents quantitative data from key studies, details relevant experimental protocols, and illustrates its role in the context of cellular signaling.

Introduction to this compound

Cholesterol is an indispensable component of mammalian cell membranes, critically regulating their fluidity, permeability, and lateral organization.[1] Its rigid, planar steroid ring structure allows it to intercalate between phospholipids (B1166683), inducing a unique liquid-ordered (lₒ) phase. This phase is characterized by the high conformational order of a solid-like gel phase while retaining the high lateral mobility of a liquid-disordered (l꜀) phase. This property is fundamental to the formation of lipid rafts—dynamic microdomains enriched in sterols and sphingolipids that serve as platforms for cellular signaling and protein trafficking.[2][3]

This compound (cholestanol) provides a powerful molecular tool for understanding these processes. As the 5α-saturated form of cholesterol, its overall shape and planarity are highly similar to cholesterol, allowing it to effectively mimic many of its functions within the membrane.[4] Studying this compound helps elucidate the specific contribution of the C5-C6 double bond to cholesterol's unique membrane-modifying capabilities and its role in cellular function.

Structural Comparison: this compound vs. Cholesterol

The primary difference between cholesterol and this compound is the saturation of the steroid ring system. This compound lacks the double bond between carbons 5 and 6 that is present in cholesterol. This results in a completely planar and rigid steroid A-B ring junction, whereas cholesterol's A-B ring junction has a slight kink. Despite this, the overall flat, rigid, and amphipathic structures are remarkably similar, enabling both molecules to align with phospholipid acyl chains within the bilayer.

Caption: Structural comparison of Cholesterol and this compound.

Impact on Lipid Bilayer Physicochemical Properties

This compound's structural similarity to cholesterol allows it to largely replicate cholesterol's effects on the physical state of lipid bilayers, particularly in promoting an ordered and tightly packed membrane environment.

Membrane Ordering and Domain Formation

Experimental evidence strongly indicates that this compound is highly effective at inducing the formation of liquid-ordered domains, or lipid rafts. In model membranes composed of saturated phospholipids like dipalmitoylphosphatidylcholine (DPPC), this compound promotes the formation of DPPC-enriched domains to a degree that is comparable to cholesterol.[4] This capacity is closely linked to its ability to induce tight packing among the saturated acyl chains of phospholipids. The planar and rigid structure of this compound facilitates strong van der Waals interactions with neighboring lipids, leading to a decrease in membrane fluidity and an increase in acyl chain order.[4]

This ordering effect is also the basis for the formation of detergent-resistant membranes (DRMs), a biochemical correlate of lipid rafts. Studies have shown that membranes containing this compound exhibit significant insolubility in non-ionic detergents like Triton X-100 at low temperatures, an effect that strongly correlates with its ability to induce domain formation.[4] Those sterols that are most similar to cholesterol in structure and planarity, including this compound, demonstrate the most pronounced effects on promoting detergent insolubility.[4]

Quantitative Analysis of this compound's Effects

The impact of sterols on membrane order and fluidity can be quantified using fluorescence polarization anisotropy. This technique typically employs the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which embeds in the hydrophobic core of the lipid bilayer. Its rotational freedom is restricted in a more ordered environment, leading to a higher fluorescence polarization (or anisotropy) value. A higher value indicates lower membrane fluidity and greater acyl chain order.

The table below summarizes data from a study comparing the effects of various sterols on the fluorescence polarization of DPH in DPPC vesicles.

| Sterol (15 mol %) | DPH Polarization (P) at 36°C | DPH Polarization (P) at 45°C |

| None | 0.41 | 0.16 |

| This compound | 0.40 | 0.38 |

| Cholesterol | 0.40 | 0.38 |

| Epicholesterol | 0.38 | 0.36 |

| Lanosterol | 0.39 | 0.23 |

| Coprostanol | 0.30 | 0.16 |

| Data summarized from Xu, X., and London, E. (2000). The effect of sterol structure on membrane lipid domains reveals how cholesterol can induce lipid domain formation. Biochemistry, 39(28), 8418-8429.[4] |

As shown, at both 36°C (below the main phase transition of pure DPPC) and 45°C (above the phase transition), this compound maintains a high degree of order in the membrane, with polarization values nearly identical to those induced by cholesterol. This quantitatively demonstrates its potent ability to order phospholipid acyl chains and reduce membrane fluidity.[4]

Role in Cellular Signaling

The primary role of sterols in signaling is indirect, mediated through their ability to organize the membrane into functional platforms. By promoting the formation of lipid rafts, this compound, like cholesterol, facilitates the compartmentalization of cellular processes.[2] These rafts selectively include or exclude specific proteins, thereby concentrating components of a signaling cascade and enhancing the efficiency and specificity of signal transduction.[3]

Key signaling components associated with lipid rafts include:

-

GPI-anchored proteins

-

Receptor tyrosine kinases and non-receptor tyrosine kinases (e.g., Src family)

-

G-protein coupled receptors (GPCRs) and heterotrimeric G-proteins

The presence of this compound can therefore support the structural integrity of these platforms, influencing the signaling pathways that depend on them. However, subtle differences in the domains formed by this compound versus cholesterol could potentially lead to altered protein composition within the rafts, which may have downstream functional consequences.[5]

Caption: Conceptual model of this compound's indirect role in signaling.

Key Experimental Methodologies

The investigation of this compound's function in lipid bilayers relies on a suite of biophysical techniques performed on model membrane systems, such as liposomes or supported lipid bilayers.

Caption: General experimental workflow for analyzing sterol effects in liposomes.

Protocol: DPH Fluorescence Polarization Assay

This method assesses membrane fluidity by measuring the rotational mobility of the DPH probe.[6][7]

-

Liposome (B1194612) Preparation : Prepare large unilamellar vesicles (LUVs) with the desired lipid and this compound composition (e.g., DPPC with 15 mol % this compound) by extrusion. A typical final lipid concentration is 0.1-0.5 mg/mL in a suitable buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4).

-

Probe Incorporation : Prepare a stock solution of DPH (e.g., 1 mM in DMSO or THF). Add the DPH stock to the liposome suspension to a final concentration of 1-10 µM (a lipid-to-probe ratio of ~200:1 to 500:1 is common).

-

Incubation : Incubate the liposome-DPH mixture at a temperature above the lipid phase transition (e.g., 45°C for DPPC-containing liposomes) for 30-60 minutes in the dark to ensure complete incorporation of the probe into the bilayer core.[8]

-

Measurement : Place the sample in a temperature-controlled cuvette within a spectrofluorometer equipped with excitation and emission polarizers. Excite the sample at ~355-360 nm and measure the fluorescence emission intensity at ~430 nm.[6][9]

-

Data Acquisition : Measure the fluorescence intensity parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light. Similarly, measure the intensities with horizontally polarized excitation (I_HV and I_HH).

-

Calculation : Calculate the fluorescence anisotropy (r) or polarization (P) using the standard formulas. The G-factor (I_HV / I_HH) is used to correct for instrumental bias.

-

Anisotropy (r) = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Polarization (P) = (I_VV - G * I_VH) / (I_VV + G * I_VH)

-

-

Analysis : Compare the P or r values of liposomes containing this compound with control liposomes (no sterol) and cholesterol-containing liposomes across a range of temperatures.

Protocol: Detergent Resistance Membrane (DRM) Assay

This biochemical method is used to isolate lipid raft fractions based on their insolubility in cold non-ionic detergents.[10][11]

-

Liposome/Cell Preparation : Prepare liposomes as described above or use cultured cells. For cells, harvest and wash them in cold PBS.

-

Lysis/Solubilization : Resuspend the liposome pellet or cell pellet in a cold lysis buffer containing 1% Triton X-100 (e.g., TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, with 1% Triton X-100 and protease inhibitors).

-

Incubation : Incubate the sample on ice for 30 minutes to allow for solubilization of the non-raft, liquid-disordered membrane components.

-

Sucrose (B13894) Gradient Preparation : Prepare a discontinuous sucrose gradient. For example, mix the lysate (in ~40% sucrose) and place it at the bottom of an ultracentrifuge tube. Carefully overlay with layers of decreasing sucrose concentration (e.g., 30% sucrose and 5% sucrose).

-

Ultracentrifugation : Centrifuge the gradient at high speed (e.g., >100,000 x g) for 18-24 hours at 4°C.[3]

-

Fraction Collection : The detergent-resistant membranes (rafts), being of low buoyant density, will float to the interface between the 5% and 30% sucrose layers. Carefully collect fractions from the top of the gradient.

-

Analysis : Analyze the lipid and protein content of each fraction. Lipids can be extracted and analyzed by thin-layer chromatography (TLC). Proteins can be precipitated and analyzed by SDS-PAGE and Western blotting for known raft (e.g., Flotillin-1) and non-raft (e.g., Transferrin receptor) markers. The amount of lipid or protein in the low-density fractions indicates the extent of detergent resistance.

Conclusion

This compound serves as an excellent structural mimic of cholesterol within the lipid bilayer. Its ability to promote a tightly packed, liquid-ordered phase is nearly indistinguishable from that of cholesterol, demonstrating that the C5-C6 double bond is not an absolute requirement for the induction of lipid domains. For researchers and drug development professionals, this has several implications:

-

Model System Utility : this compound is a valuable tool in model membrane studies to isolate the biophysical effects of sterol-induced order from other potential chemical interactions involving the C5-C6 double bond.

-

Understanding Raft Stability : The efficacy of this compound underscores that the planar, rigid sterol ring structure is the dominant factor for stabilizing the liquid-ordered phase and, by extension, lipid rafts.

-

Therapeutic Insight : While not a direct drug target, understanding how subtle changes in sterol structure affect membrane organization can inform the design of membrane-acting drugs and provides context for diseases of sterol metabolism where cholesterol precursors or metabolites accumulate.

References

- 1. Cell membrane - Wikipedia [en.wikipedia.org]

- 2. Lipid raft - Wikipedia [en.wikipedia.org]

- 3. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Formation of 7-dehydrocholesterol-containing membrane rafts in vitro a" by R. Kennedy Keller, Thomas Paul Arnold et al. [nsuworks.nova.edu]

- 6. bmglabtech.com [bmglabtech.com]

- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Visualization of Detergent Solubilization of Membranes: Implications for the Isolation of Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

7-Dehydrocholesterol Metabolism: A Bifurcation to Cholesterol and Vitamin D3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-dehydrocholesterol (B119134) (7-DHC) occupies a critical juncture in sterol metabolism, serving as the immediate precursor to both cholesterol and vitamin D3. This bifurcation underscores a delicate balance within cellular physiology, where the allocation of 7-DHC to either pathway is tightly regulated. Understanding the nuances of 7-DHC metabolism is paramount for research into a spectrum of physiological processes and pathological conditions, from developmental disorders to cardiovascular health and immune function. This technical guide provides a comprehensive overview of the enzymatic and photochemical transformations of 7-DHC, details on its regulatory mechanisms, and protocols for its experimental investigation.

The Dual Fates of 7-Dehydrocholesterol

The metabolic fate of 7-DHC is determined by two distinct pathways: an enzymatic conversion to cholesterol and a photochemical conversion to vitamin D3.

Cholesterol Synthesis: The Kandutsch-Russell Pathway

In the terminal step of the Kandutsch-Russell pathway of cholesterol biosynthesis, the enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of 7-DHC to form cholesterol.[1][2] This reaction is essential for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.[3] The enzyme utilizes NADPH as a cofactor to carry out this reduction.[2]

A deficiency in DHCR7 leads to the accumulation of 7-DHC and a decrease in cholesterol levels, resulting in the autosomal recessive disorder Smith-Lemli-Opitz syndrome (SLOS).[1][3] This condition is characterized by a range of developmental abnormalities, highlighting the critical role of both cholesterol and the proper regulation of 7-DHC levels.[1]

Vitamin D3 Synthesis: A Photochemical Transformation

In the skin, 7-DHC is photochemically converted to vitamin D3 upon exposure to ultraviolet B (UVB) radiation from sunlight.[4] This non-enzymatic process is initiated by the absorption of UVB photons, primarily in the wavelength range of 280-320 nm, which leads to the opening of the B-ring of the 7-DHC molecule to form pre-vitamin D3.[5] This intermediate then undergoes a temperature-dependent thermal isomerization to form the more stable vitamin D3 (cholecalciferol).[6]

Quantitative Data

The following tables summarize key quantitative data related to 7-dehydrocholesterol metabolism.

| Parameter | Value | Organism/System | Reference(s) |

| Enzyme Kinetics of DHCR7 | |||

| K_m_ for 5,6α-epoxy-5α-cholestan-3β-ol | 4.47 µM | Human (in AEBS complex assay) | [7] |

| V_max_ with 5,6α-epoxy-5α-cholestan-3β-ol | 0.46 nmol/min/mg enzyme | Human (in AEBS complex assay) | [7] |

| Concentration of 7-DHC in Human Skin | |||

| Epidermis | 0.22 ± 0.07 µg/mg | Younger adults (18-40 years) | [8] |

| Epidermis | 0.25 ± 0.08 µg/mg | Older adults (65-89 years) | [8] |

| Photochemical Conversion of 7-DHC | |||

| Conversion of 7-DHC to Pre-vitamin D3 | 16.5 ± 0.9% | In vitro (15 min UV exposure) | [9] |

| Optimal Wavelength for Conversion | 312 nm | In vitro | [6] |

| Pre-vitamin D3 formation from 7-DHC | ~10-15% of original 7-DHC | In vivo (after sun exposure) | [10] |

Signaling Pathways and Regulation

The metabolism of 7-dehydrocholesterol is intricately regulated at both the transcriptional and post-translational levels to maintain cellular homeostasis.

Transcriptional Regulation of DHCR7

The expression of the DHCR7 gene is primarily controlled by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor in cholesterol biosynthesis.[11] When cellular cholesterol levels are low, SREBP-2 is activated and binds to sterol regulatory elements (SREs) in the promoter region of the DHCR7 gene, enhancing its transcription.[12]

Post-Translational Regulation of DHCR7

High levels of cholesterol can induce the degradation of the DHCR7 protein, providing a feedback mechanism to control cholesterol synthesis.[1] This cholesterol-mediated degradation is proteasome-dependent and leads to a decrease in DHCR7 activity.[1] Consequently, the substrate 7-DHC accumulates, which can then be shunted towards vitamin D3 production in the skin.[1] Phosphorylation has also been shown to regulate DHCR7 activity.[13]

Experimental Protocols

Protocol 1: In Vitro DHCR7 Enzyme Activity Assay using Rat Liver Microsomes

This protocol is adapted from a method utilizing ergosterol (B1671047) as a substrate to measure DHCR7 activity, which avoids the complication of high endogenous cholesterol in microsomes.[14]

Materials:

-

Rat liver microsomes

-

Ergosterol

-

2-hydroxypropyl-β-cyclodextrin (45% w/v)

-

NADPH

-

100 mM Potassium phosphate (B84403) buffer (pH 7.5)

-

Stigmasterol (B192456) (internal standard)

-

20% (w/v) KOH in 50% methanol (B129727)

-

Methanol

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Substrate Preparation: Dissolve ergosterol in 45% (w/v) 2-hydroxypropyl-β-cyclodextrin to a final concentration of 600 µM.

-

Reaction Mixture: In a microcentrifuge tube, combine 0.5 mg of rat liver microsomes, 30 µM ergosterol solution, and 1.0 mM NADPH in 100 mM potassium phosphate buffer (pH 7.5) to a final volume of 0.5 mL.

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C.

-

Reaction Termination and Saponification: Stop the reaction by adding 0.5 mL of 20% (w/v) KOH in 50% methanol. Add a known amount of stigmasterol as an internal standard. Incubate at 37°C for 1 hour to saponify the lipids.

-

Sterol Extraction: Extract the sterols three times with 2 mL of hexane. Combine the hexane extracts and dry under a stream of nitrogen at room temperature.

-

HPLC Analysis: Resuspend the dried residue in 0.35 mL of 90% methanol in water. Analyze the sample by reverse-phase HPLC, monitoring at 205 nm. The product, brassicasterol, will have a distinct retention time from the substrate, ergosterol.

Protocol 2: In Vitro Photochemical Conversion of 7-DHC to Vitamin D3

This protocol describes the in vitro conversion of 7-DHC to vitamin D3 using UV irradiation and subsequent analysis by HPLC.[6]

Materials:

-

7-dehydrocholesterol (7-DHC) standard

-

UV irradiation chamber with a 312 nm UVB source

-

Nitrogen gas

-

Methanol

-

0.45 µm PTFE filter

-

HPLC system with a C18 column and DAD detector

Procedure:

-

Sample Preparation: Prepare a 10 mg/L solution of 7-DHC in ethanol.

-

UV Irradiation: Place 50 mL of the 7-DHC solution in the irradiation chamber. Irradiate the solution with a 312 nm UVB lamp for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 70°C). Stirring the solution during irradiation can improve conversion efficiency.[6]

-

Sample Processing: After irradiation, evaporate the ethanol from a 1 mL aliquot of the solution under a stream of nitrogen.

-

Resuspension and Filtration: Resuspend the dried residue in 1 mL of methanol and filter through a 0.45 µm PTFE filter.

-

HPLC Analysis: Inject the filtered sample into the HPLC system. Use a C18 column with an isocratic mobile phase of 95% methanol and 5% water at a flow rate of 1.0 mL/min. Monitor the eluent at 265 nm for vitamin D3 and 7-DHC. Pre-vitamin D3 and other photoisomers like tachysterol (B196371) and lumisterol (B196343) will have distinct retention times.[6][9]

Conclusion

The metabolism of 7-dehydrocholesterol represents a finely tuned system that balances the production of two essential molecules, cholesterol and vitamin D3. The enzymatic conversion by DHCR7 and the photochemical transformation initiated by UVB radiation are subject to complex regulatory networks that ensure cellular and systemic homeostasis. A thorough understanding of these pathways, supported by robust experimental methodologies, is crucial for advancing research in numerous fields, from inherited metabolic disorders to the development of novel therapeutics targeting sterol metabolism. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of 7-dehydrocholesterol in health and disease.

References

- 1. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 9. researchgate.net [researchgate.net]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. Regulatory Mechanism of DHCR7 Gene Expression by Estrogen in Chicken Granulosa Cells of Pre-Hierarchical Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | Expression of 7-Dehydrocholesterol Reductase (DHCR7) [reactome.org]

- 13. Phosphorylation regulates activity of 7-dehydrocholesterol reductase (DHCR7), a terminal enzyme of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Vitamin D: An In-depth Technical Guide to the Discovery and Initial Characterization of 7-Dehydrocholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and initial characterization of 7-dehydrocholesterol (B119134) (7-DHC), a pivotal molecule in the fields of biochemistry and medicine. We delve into the historical context of sterol chemistry in the early 20th century, leading to the groundbreaking work of Nobel laureate Adolf Windaus and his colleagues. This document meticulously outlines the early experimental protocols for the isolation and synthesis of 7-DHC from cholesterol, presenting the key chemical transformations and purification techniques of the era. Furthermore, we present the initial quantitative and qualitative data that led to its structural elucidation, including melting point, specific rotation, and UV-Vis absorption spectroscopy. The guide also explores the initial understanding of the biochemical pathway converting 7-DHC to vitamin D3 upon exposure to ultraviolet light, a discovery that revolutionized the understanding and treatment of rickets. All experimental workflows and biochemical pathways are visualized through detailed diagrams to facilitate a deeper understanding of these historic scientific achievements.

Introduction: The Quest for the Antirachitic Substance

In the early 20th century, the nutritional disease rickets was a significant public health crisis. The search for its cure led researchers to investigate the role of dietary factors and sunlight. It was observed that exposure to sunlight could prevent and cure the disease, suggesting the presence of a precursor substance in the skin that was activated by ultraviolet (UV) radiation. Parallelly, certain foods, like cod liver oil, were also known to be effective against rickets.

The scientific community, armed with emerging knowledge of sterol chemistry, began to suspect that a lipid-soluble substance was involved. Initial theories incorrectly pointed to cholesterol as the provitamin. However, the meticulous work of Adolf Windaus and his research group in the 1920s and 1930s systematically debunked this hypothesis and led to the isolation and identification of the true precursor to vitamin D3.

This guide revisits this critical period of discovery, focusing on the first synthesis and characterization of 7-dehydrocholesterol, the "provitamin D3."

The Discovery of 7-Dehydrocholesterol

The pivotal breakthrough came from the laboratory of Adolf Windaus at the University of Göttingen. Windaus, who was awarded the Nobel Prize in Chemistry in 1928 for his work on sterols and their connection to vitamins, initially focused on ergosterol, a sterol found in fungi, as the provitamin for vitamin D2. However, the antirachitic substance in animals was known to be different.

Windaus and his team meticulously purified cholesterol and found that highly pure cholesterol had no antirachitic properties when irradiated. This led them to hypothesize that an impurity, closely related to cholesterol, was the true provitamin in animal tissues. Through a series of chemical investigations, they successfully synthesized a new sterol from cholesterol, which upon irradiation, exhibited potent antirachitic activity. This compound was named 7-dehydrocholesterol.[1]

The first successful synthesis of 7-dehydrocholesterol from cholesterol was reported in a landmark 1935 publication by Windaus, H. Lettré, and F. Schenck in Justus Liebigs Annalen der Chemie. This work not only provided the definitive structure of the provitamin D3 but also laid the foundation for the industrial synthesis of vitamin D3.

Initial Characterization and Data Presentation

The characterization of a new compound in the 1930s relied on a combination of physical properties and chemical reactions. The following tables summarize the key quantitative data from the initial characterization of 7-dehydrocholesterol.

Table 1: Physical Properties of 7-Dehydrocholesterol (circa 1930s)

| Property | Value | Reference |

| Melting Point | 150-151 °C | Windaus et al. (1935) |

| Specific Rotation ([α]D) | -113.6° (in Chloroform) | Early Literature |

| Crystalline Form | Needles or plates | Windaus et al. (1935) |

Table 2: UV-Vis Absorption Maxima of 7-Dehydrocholesterol (in Ethanol)

| Wavelength (nm) |

| 293.5 |

| 282 |

| 271 |

| 260 |

Data compiled from early spectroscopic studies of provitamins D.

Experimental Protocols: The First Synthesis of 7-Dehydrocholesterol

The synthesis of 7-dehydrocholesterol by Windaus, Lettré, and Schenck in 1935 was a multi-step process starting from cholesterol. The following is a reconstruction of the likely experimental protocol based on historical accounts and common organic chemistry practices of that era.

Overall Synthetic Workflow

The synthesis can be broken down into three main stages:

-

Protection of the 3-hydroxyl group of cholesterol: This was necessary to prevent side reactions in the subsequent steps.

-

Introduction of a double bond at the C7 position: This was the key transformation to create the conjugated diene system.

-

Deprotection and purification: Removal of the protecting group to yield 7-dehydrocholesterol and subsequent purification.

Caption: Synthetic pathway for 7-dehydrocholesterol from cholesterol.

Step-by-Step Experimental Procedure

Step 1: Preparation of Cholesteryl Benzoate (Protection)

-

Objective: To protect the 3β-hydroxyl group of cholesterol as a benzoate ester.

-

Reagents: Cholesterol, benzoyl chloride, pyridine (B92270).

-

Procedure:

-

Cholesterol was dissolved in a minimal amount of dry pyridine.

-

Benzoyl chloride was added dropwise to the solution while stirring. The reaction is exothermic and may require cooling.

-

The reaction mixture was stirred at room temperature for several hours or gently heated to ensure complete reaction.

-

The mixture was then poured into a large volume of water to precipitate the cholesteryl benzoate.

-

The solid product was collected by filtration, washed with water to remove pyridine hydrochloride, and then with a dilute solution of sodium bicarbonate to remove any excess benzoyl chloride.

-

The crude cholesteryl benzoate was purified by recrystallization from a suitable solvent, such as a mixture of ethanol (B145695) and ether.

-

Step 2: Bromination of Cholesteryl Benzoate

-

Objective: To introduce a bromine atom at the allylic C7 position.

-

Reagents: Cholesteryl benzoate, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), carbon tetrachloride.

-

Procedure:

-

Cholesteryl benzoate was dissolved in dry carbon tetrachloride.

-

N-Bromosuccinimide and a catalytic amount of a radical initiator were added to the solution.

-

The mixture was heated to reflux with vigorous stirring. The progress of the reaction was monitored by the disappearance of the solid NBS.

-

After the reaction was complete, the mixture was cooled, and the succinimide (B58015) byproduct was removed by filtration.

-

The filtrate was washed with water and a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

-

The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield the crude 7-bromocholesteryl benzoate.

-

Step 3: Dehydrobromination to form 7-Dehydrocholesteryl Benzoate

-

Objective: To eliminate hydrogen bromide to form the 5,7-diene system.

-

Reagents: 7-Bromocholesteryl benzoate, pyridine or other suitable base.

-

Procedure:

-

The crude 7-bromocholesteryl benzoate was dissolved in a high-boiling solvent such as xylene or collidine.

-

Pyridine was added, and the mixture was heated to reflux for several hours.

-

The reaction mixture was cooled and diluted with ether.

-

The ether solution was washed with dilute hydrochloric acid to remove the pyridine, followed by washing with water and a saturated solution of sodium bicarbonate.

-

The organic layer was dried, and the solvent was evaporated to give the crude 7-dehydrocholesteryl benzoate.

-

Step 4: Saponification to 7-Dehydrocholesterol (Deprotection) and Purification

-

Objective: To hydrolyze the benzoate ester to yield free 7-dehydrocholesterol.

-

Reagents: 7-Dehydrocholesteryl benzoate, potassium hydroxide (B78521), ethanol.

-

Procedure:

-

The crude 7-dehydrocholesteryl benzoate was dissolved in ethanol.

-

A solution of potassium hydroxide in ethanol was added, and the mixture was refluxed for several hours.

-

After saponification was complete, the mixture was cooled, and water was added to precipitate the crude 7-dehydrocholesterol.

-

The solid was collected by filtration and washed with water until neutral.

-

The final purification of 7-dehydrocholesterol was achieved by repeated recrystallization from a mixture of ether and methanol. The purity was assessed by melting point determination.

-

Early Understanding of the Biochemical Pathway

The discovery of 7-dehydrocholesterol as the provitamin D3 led to the formulation of the biochemical pathway for vitamin D3 synthesis in the skin. The understanding in the 1930s was that exposure to UV light directly converted 7-dehydrocholesterol into the active vitamin.

Caption: Early 1930s concept of Vitamin D3 synthesis.

It is important to note that the intermediate step involving the formation of pre-vitamin D3 was not fully elucidated until later. The initial model, however, correctly identified the key substrate (7-DHC), the activating stimulus (UV light), and the final product with antirachitic properties (vitamin D3).

Conclusion

The discovery and initial characterization of 7-dehydrocholesterol by Adolf Windaus and his team represent a monumental achievement in the history of science and medicine. Their work not only solved the long-standing puzzle of rickets but also opened up new avenues of research in sterol biochemistry and endocrinology. The experimental protocols they developed, though rudimentary by modern standards, were elegant and effective, showcasing the ingenuity of early 20th-century organic chemists. This technical guide serves as a tribute to their pioneering spirit and provides a valuable historical and technical resource for today's researchers in the ongoing exploration of sterol biology and its implications for human health.

References

Dihydrocholesterol: An In-depth Technical Guide to its Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocholesterol, also known as cholestanol (B8816890), is a saturated analog of cholesterol, differing by the absence of the double bond between carbons 5 and 6. This structural modification imparts greater conformational stability and allows for tighter packing within cellular membranes.[1] While often considered a minor metabolite of cholesterol, emerging research has illuminated its significant and distinct biological roles, particularly in the pathophysiology of certain diseases and in modulating cellular processes like apoptosis and membrane biophysics.

This technical guide provides a comprehensive overview of the preliminary investigations into the biological functions of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its known effects, the experimental methodologies used to study them, and the signaling pathways it influences. A key focus is placed on its role in cerebrotendinous xanthomatosis (CTX), a rare genetic disorder where cholestanol accumulation is a hallmark, and its capacity to induce programmed cell death.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the biological impact of this compound on various cell types.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Type | Concentration | Duration | Effect | Reference |

| Corneal Endothelial Cells | 10 µg/ml | Not Specified | Significant loss of viability. | [2][3] |

| Lens Epithelial Cells | 10 µg/ml | 14 days | Cell viability reduced to 72.4% ± 0.9%. | [3] |

| Lens Epithelial Cells | 10 µg/ml | 28 days | Cell viability reduced to 65.2% ± 2.3%. | [3] |

| SH-SY5Y Neuroblastoma Cells | 5, 10, 20, 40 µM | 24 hours | Concentration-dependent decrease in cell viability. | [4] |

| Cerebellar Neuronal Cells | Not Specified | Not Specified | Increased cholestanol concentration led to decreased viability. | [5] |

Table 2: this compound-Induced Enzyme Activity

| Cell Type | This compound Concentration | Enzyme | Fold Increase in Activity (Compared to Control) | Reference |

| Corneal Endothelial Cells | 10 µg/ml | Interleukin-1β–Converting Enzyme (ICE) | Significantly higher than control. | [2] |

| Corneal Endothelial Cells | 10 µg/ml | CPP32 Protease | Significantly higher than control. | [2] |

| Lens Epithelial Cells | 10 µg/ml | Interleukin-1β–Converting Enzyme (ICE) | Significantly higher than control. | [2] |

| Lens Epithelial Cells | 10 µg/ml | CPP32 Protease | Significantly higher than control. | [2] |

| Cerebellar Neuronal Cells | Not Specified | Interleukin-1β–Converting Enzyme (ICE) | Increased activity. | [5] |

| Cerebellar Neuronal Cells | Not Specified | CPP32 Protease | Increased activity. | [5] |

Signaling Pathways and Biological Roles

Induction of Apoptosis

A primary and well-documented biological role of this compound is the induction of apoptosis, or programmed cell death. Studies have shown that exposure of various cell types, including neuronal, corneal, and lens epithelial cells, to elevated levels of cholestanol leads to a significant increase in apoptosis.[2][5] This process is mediated through the activation of key effector enzymes in the apoptotic cascade.

Specifically, this compound has been shown to significantly increase the activity of interleukin-1β–converting enzyme (ICE) and CPP32 proteases, which are members of the caspase family of enzymes crucial for executing apoptosis.[2][5]

In the context of neurodegenerative diseases, recent findings suggest that cholestanol can activate the C/EBPβ/AEP signaling pathway. This activation, in turn, promotes the fragmentation and aggregation of α-synuclein, a protein centrally implicated in the pathogenesis of Parkinson's disease.[4]

Role in Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase.[6][7][8][9] This enzymatic deficiency disrupts the normal bile acid synthesis pathway, leading to a significant accumulation of cholestanol and cholesterol in various tissues, including the brain, tendons, and lenses.[9]

The accumulation of cholestanol is a key contributor to the clinical manifestations of CTX, which include tendon xanthomas, juvenile cataracts, and progressive neurological dysfunction such as cerebellar ataxia and dementia.[2][7] The apoptotic effects of cholestanol on neuronal and lens epithelial cells are thought to be a primary mechanism underlying the neurological symptoms and cataracts observed in CTX patients.[2][5]

Under normal physiological conditions, the formation of cholestanol from cholesterol is a minor pathway. However, in CTX, an alternative biosynthetic pathway involving 7α-hydroxylated intermediates is accelerated, contributing significantly to the accumulation of cholestanol.[10]

Membrane Biophysics

This compound's saturated structure allows it to pack more tightly within the phospholipid bilayer compared to cholesterol. This property influences the biophysical characteristics of cellular membranes. Studies have shown that this compound, similar to cholesterol, can promote the formation of detergent-insoluble, liquid-ordered lipid domains, often referred to as "lipid rafts".[11] These microdomains are enriched in saturated lipids and sterols and play crucial roles in various cellular processes, including signal transduction and protein trafficking. The ability of this compound to induce domain formation underscores its significance in modulating membrane structure and function.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the biological roles of this compound.

Protocol 1: Assessment of this compound-Induced Apoptosis via TUNEL Assay

Objective: To detect DNA fragmentation characteristic of apoptosis in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., corneal endothelial cells, SH-SY5Y)

-

Complete cell culture medium

-

This compound (cholestanol)

-

Ethanol (for dissolving this compound)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

In Situ Cell Death Detection Kit (TUNEL technology)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture vessels (e.g., chamber slides or microplates) and allow them to adhere overnight.

-

Prepare a stock solution of this compound in ethanol.

-

Treat cells with the desired concentration of this compound (e.g., 10 µg/ml) for the specified duration. Include a vehicle control (ethanol) and an untreated control.

-

-

Fixation and Permeabilization:

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.

-

Wash the cells with PBS.

-

Incubate the cells in permeabilization solution for 2 minutes on ice.

-

Wash the cells twice with PBS.

-

-

TUNEL Staining:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

-

Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

Wash the cells three times with PBS.

-

-

Analysis:

-

Mount the slides with a suitable mounting medium.

-

Analyze the samples under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in their nuclei.

-

Quantify the percentage of TUNEL-positive cells by counting at least 200 cells per condition.

-

Protocol 2: Caspase Activity Assay

Objective: To quantify the activity of caspases (e.g., ICE, CPP32) in cell lysates following treatment with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., Bradford assay)

-

Fluorogenic caspase substrate specific for the caspase of interest (e.g., Ac-YVAD-AMC for ICE, Ac-DEVD-AMC for CPP32)

-

Assay buffer

-

Microplate reader with fluorescence capabilities

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound as described in Protocol 1.

-

-

Cell Lysis:

-

After treatment, harvest the cells and wash them with cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of the cytosolic extract using a Bradford assay or a similar method.

-

-

Caspase Activity Measurement:

-

In a 96-well black plate, add a standardized amount of protein (e.g., 50 µg) from each sample to individual wells.

-

Add the fluorogenic caspase substrate to each well to a final concentration recommended by the manufacturer.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

-

Data Analysis:

-

Calculate the caspase activity and normalize it to the protein concentration.

-

Express the results as a fold change relative to the control group.

-

Conclusion and Future Directions

The preliminary investigations into the biological roles of this compound have established it as a bioactive lipid with significant implications for cellular health and disease. Its ability to induce apoptosis, particularly in neuronal and ocular cells, provides a mechanistic basis for the pathology of cerebrotendinous xanthomatosis. Furthermore, its involvement in modulating membrane biophysics and potentially influencing neurodegenerative pathways highlights its importance beyond a simple cholesterol metabolite.

For drug development professionals, the signaling pathways activated by this compound, such as the C/EBPβ/AEP pathway, may represent novel therapeutic targets. Inhibiting the accumulation of cholestanol or blocking its downstream effects could offer therapeutic benefits for patients with CTX and potentially other related disorders.

Future research should aim to further elucidate the specific molecular interactions of this compound within the cell. Identifying its direct binding partners and understanding the full spectrum of signaling pathways it modulates will be crucial. Moreover, exploring its role in other physiological and pathological contexts beyond CTX and neurodegeneration will undoubtedly expand our understanding of this important, yet often overlooked, sterol.

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Cholestanol accelerates α-synuclein aggregation and spreading by activating asparagine endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholestanol induces apoptosis of cerebellar neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cerebrotendinous xanthomatosis: a literature review and case study [frontiersin.org]

- 7. Cerebrotendinous xanthomatosis - Wikipedia [en.wikipedia.org]

- 8. Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review [mdpi.com]

- 10. A novel pathway for biosynthesis of cholestanol with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The role of dihydrocholesterol in neuronal membrane structure

An In-depth Technical Guide on the Role of Dihydrocholesterol in Neuronal Membrane Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are fundamental components of neuronal membranes, playing a critical role in maintaining structural integrity, modulating membrane fluidity, and organizing signaling platforms. While cholesterol is the most abundant and well-studied sterol in the mammalian brain, other structurally related sterols can also be present, particularly in the context of metabolic disorders, and can significantly impact neuronal function. This technical guide focuses on the role of this compound, a saturated derivative of cholesterol, in neuronal membrane structure.

Due to the relative scarcity of research on the direct structural role of this compound in healthy neuronal membranes, this guide will primarily examine its impact in the pathological context of Cerebrotendinous Xanthomatosis (CTX), a lipid storage disease where it accumulates in the nervous system. To provide a comprehensive understanding of how subtle changes in sterol structure can affect neuronal membranes, a comparative analysis with the cholesterol precursor, 7-dehydrocholesterol (B119134) (7-DHC), is included. The accumulation of 7-DHC is a hallmark of Smith-Lemli-Opitz Syndrome (SLOS), another neurological disorder with severe developmental consequences.

This guide will delve into the biophysical properties of these sterols, their effects on membrane organization, and their implications for neuronal health. Detailed experimental protocols for the analysis of these molecules and their effects on membranes are also provided for research and drug development applications.

The Role of this compound (Cholestanol) in a Pathological Context: Cerebrotendinous Xanthomatosis (CTX)

This compound, also known as cholestanol (B8816890), is a 5α-saturated metabolite of cholesterol. While present in small amounts in healthy individuals, its accumulation in the central nervous system is a defining feature of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive disorder.

Biochemical Basis of CTX: CTX is caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzyme is crucial for the synthesis of bile acids from cholesterol. Its deficiency leads to a redirection of cholesterol metabolism, resulting in the overproduction and systemic accumulation of cholestanol and bile alcohols.

Neurological Manifestations of Cholestanol Accumulation: The accumulation of cholestanol in the brain and cerebrospinal fluid (CSF) is associated with progressive neurological dysfunction, including intellectual disability, dementia, psychiatric symptoms, ataxia, and seizures[1]. Neuroimaging often reveals cerebral and cerebellar atrophy[2][3]. It is hypothesized that cholestanol contributes to neurodegeneration by inducing apoptosis of neuronal cells, such as those in the cerebellum[4]. Furthermore, the presence of high levels of cholestanol and apolipoprotein B in the CSF of CTX patients suggests a dysfunction of the blood-brain barrier[4][5].

Quantitative Data: Cholestanol Levels in Cerebrotendinous Xanthomatosis

The following table summarizes the levels of cholestanol in various biological samples from individuals with CTX compared to control subjects.

| Biological Sample | Control Level | Untreated CTX Level | Fold Increase | Reference(s) |

| Plasma/Serum | Normal | 5-10x higher than normal | 5-10 | [1][3] |

| Cerebrospinal Fluid (CSF) | 4 ± 7 µg/dL | ~80 µg/dL | ~20 | [5] |

Note: Absolute values can vary between studies and analytical methods.

Biophysical Properties of this compound in Model Membranes

Studies on model lipid bilayers have provided insights into the direct effects of this compound on membrane structure, often in comparison to cholesterol.

Membrane Ordering and Domain Formation: this compound has been shown to promote the formation of ordered membrane domains, similar to cholesterol. In mixtures with dipalmitoylphosphatidylcholine (DPPC), this compound promotes the formation of DPPC-enriched domains and increases the insolubility of these domains in detergents[6]. This suggests that this compound can substitute for cholesterol in forming and stabilizing ordered lipid phases, often referred to as lipid rafts.

Comparative Analysis with 7-Dehydrocholesterol (7-DHC) in Smith-Lemli-Opitz Syndrome (SLOS)

In contrast to the saturated structure of this compound, 7-dehydrocholesterol (7-DHC) is an unsaturated immediate precursor of cholesterol. Its accumulation is the hallmark of Smith-Lemli-Opitz Syndrome (SLOS), a severe developmental disorder caused by mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol reductase.

Impact of 7-DHC on Neuronal Membrane Structure and Function: The presence of a double bond in the B-ring of 7-DHC subtly alters its molecular shape and interactions within the lipid bilayer compared to cholesterol.

-

Membrane Ordering and Fluidity: While some studies suggest that 7-DHC has a similar ability to condense and order membranes as cholesterol, others indicate it is less effective[7][8]. This can lead to alterations in membrane fluidity and packing.

-

Lipid Raft Formation and Stability: 7-DHC can be incorporated into detergent-resistant membranes (DRMs), which are models for lipid rafts[9]. However, the domains formed with 7-DHC are reported to be smaller and have more diffuse boundaries compared to those formed with cholesterol[8]. Furthermore, the replacement of cholesterol with 7-DHC in keratinocyte membranes has been shown to decrease the ability to form lipid rafts[10]. The altered composition and stability of lipid rafts can, in turn, affect the localization and function of raft-associated proteins.

-

Protein Function: The altered membrane environment in SLOS can directly impact the function of transmembrane proteins. For example, the replenishment of solubilized hippocampal membranes with 7-DHC, unlike cholesterol, fails to restore the ligand-binding activity of the serotonin1A receptor, a key neurotransmitter receptor[11].

Quantitative Data: 7-DHC Levels in Smith-Lemli-Opitz Syndrome

The following table presents data on the levels of 7-DHC in the brain tissue of a mouse model of SLOS.

| Brain Region | Control (Dhcr7+/+) 7-DHC Level (µg/g) | SLOS Model (Dhcr7-/-) 7-DHC Level (µg/g) | Fold Increase | Reference(s) |

| Embryonic Cortex (E12.5-E16.5) | Low/Undetectable | Significantly elevated | - | [12] |

Note: Data from a mouse model. Absolute values in human patients may differ.

Signaling Pathways and Metabolic Context

The accumulation of this compound in CTX and 7-DHC in SLOS results from defects in the cholesterol biosynthesis and metabolism pathways. The following diagram illustrates the terminal steps of cholesterol synthesis and the pathways affected in these disorders.

Caption: Cholesterol synthesis and metabolism pathway highlighting the enzymatic defects in SLOS and CTX.

In SLOS, the blockage of DHCR7 leads to a buildup of its substrate, 7-DHC. In CTX, the deficiency of CYP27A1, which initiates bile acid synthesis from cholesterol, leads to the shunting of cholesterol into an alternative pathway that produces cholestanol.

Experimental Protocols

Sterol Extraction and Analysis from Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the analysis of sterols in nervous tissue[13][14].

Objective: To extract and quantify sterols (cholesterol, this compound, 7-DHC) from brain tissue.

Materials:

-

Brain tissue sample

-

Cryovials

-

Methanol/chloroform (1:1 and 2:1 v/v)

-

Phosphate-buffered saline (PBS)

-

Internal standards (e.g., epicoprostanol, deuterated sterols)

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Homogenizer

-

Centrifuge

-

SpeedVac or nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., HP5-MS)

Procedure:

-

Homogenization: Weigh the frozen brain tissue and homogenize in a chloroform/methanol solution. A common method is the Folch or Bligh-Dyer extraction. For a small sample, homogenize in 20 volumes of chloroform/methanol (2:1).

-

Phase Separation: Add PBS or water to the homogenate to induce phase separation. Centrifuge to separate the organic (lower) and aqueous (upper) phases.

-

Lipid Extraction: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen or using a SpeedVac.

-

Saponification (Optional but Recommended): To analyze total sterols (free and esterified), resuspend the dried lipid extract in ethanolic KOH and heat to hydrolyze the sterol esters.

-

Re-extraction: After saponification, re-extract the non-saponifiable lipids (including sterols) with a nonpolar solvent like hexane (B92381) or petroleum ether.

-

Derivatization: Dry the final extract and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent. This increases their volatility for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature gradient program to separate the different sterols based on their retention times. Quantify the sterols by comparing their peak areas to that of the internal standard, using selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Caption: A generalized workflow for the extraction and quantification of sterols from brain tissue using GC-MS.

Isolation of Detergent-Resistant Membranes (DRMs) from Neuronal Cultures

This protocol provides a general method for the isolation of DRMs, which are often used as a biochemical model for lipid rafts[15][16].

Objective: To isolate the DRM fraction from cultured neurons to study the partitioning of sterols and proteins.

Materials:

-

Cultured neurons

-

Lysis buffer (e.g., MBS: 25 mM MES, 150 mM NaCl, pH 6.5) with protease inhibitors

-

Detergent stock (e.g., 10% Triton X-100 or Brij 98)

-

Sucrose (B13894) solutions (e.g., 90%, 80%, 35%, 5% w/v in lysis buffer)

-

Dounce homogenizer

-

Ultracentrifuge with a swinging bucket rotor

Procedure:

-

Cell Lysis: Harvest cultured neurons and lyse them in ice-cold lysis buffer containing 1% Triton X-100. Incubate on ice for 30 minutes.

-

Homogenization: Further homogenize the lysate using a Dounce homogenizer (e.g., 15-20 strokes).

-

Sucrose Gradient Preparation:

-

Mix the homogenate with an equal volume of 90% sucrose solution to achieve a final concentration of 45%.

-

Place this mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with a step gradient of 35% and then 5% sucrose solutions.

-

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

-

Fraction Collection: After centrifugation, the DRMs will be visible as an opaque band at the 5%/35% sucrose interface. Carefully collect fractions from the top of the gradient.

-

Analysis: Analyze the collected fractions for protein content (e.g., by Bradford assay), sterol composition (by GC-MS as described above), and the presence of lipid raft marker proteins (e.g., flotillin-1, caveolin-1) and non-raft markers (e.g., transferrin receptor) by Western blotting.

Measurement of Membrane Order by Fluorescence Anisotropy

This method uses fluorescent probes to measure the rotational mobility of molecules within the lipid bilayer, which is related to membrane order and fluidity[17].

Objective: To quantify the ordering effect of different sterols on lipid membranes.

Materials:

-

Lipid vesicles (liposomes) prepared with the desired lipid and sterol composition.

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).

-

Spectrofluorometer equipped with polarizers for both excitation and emission light paths.

Procedure:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) containing the lipids and sterols of interest (e.g., DPPC with cholesterol, this compound, or 7-DHC).

-

Probe Incorporation: Incubate the liposomes with the fluorescent probe (e.g., DPH) to allow it to partition into the hydrophobic core of the membrane.

-

Fluorescence Anisotropy Measurement:

-

Place the sample in the spectrofluorometer.

-

Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Measure the fluorescence emission intensity through both vertical (IVV) and horizontal (IVH) polarizers.

-

Correct for instrument-specific bias (G-factor) by exciting with horizontally polarized light and measuring vertical (IHV) and horizontal (IHH) emission. G = IHV / IHH.

-

-

Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:

-

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

-

Interpretation: A higher anisotropy value indicates more restricted rotational motion of the probe, which corresponds to a more ordered (less fluid) membrane environment. By comparing the anisotropy values of membranes containing different sterols, their relative ordering effects can be determined.

Conclusion

While this compound is not a major structural component of healthy neuronal membranes, its accumulation in Cerebrotendinous Xanthomatosis leads to severe neurological consequences, likely through mechanisms involving blood-brain barrier disruption and apoptosis. Biophysical studies in model systems indicate that this compound can mimic cholesterol's ability to order lipid bilayers and form membrane domains.

In contrast, the cholesterol precursor 7-dehydrocholesterol, which accumulates in Smith-Lemli-Opitz Syndrome, has more pronounced and direct effects on neuronal membrane structure. The subtle change in its molecular geometry compared to cholesterol alters the formation and stability of lipid rafts, which in turn can impair the function of crucial membrane proteins.

Understanding the distinct impacts of these and other cholesterol-related molecules on neuronal membranes is critical for elucidating the pathophysiology of associated neurological disorders and for the development of targeted therapeutic strategies. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate relationship between sterol composition and neuronal membrane function.

References

- 1. Cerebrotendinous Xanthomatosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cerebrotendinous Xanthomatosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Increased concentrations of cholestanol and apolipoprotein B in the cerebrospinal fluid of patients with cerebrotendinous xanthomatosis. Effect of chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The effects of 7-dehydrocholesterol on the structural properties of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the liquid-ordered bilayer phases containing cholesterol or 7-dehydrocholesterol in modeling Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Dehydrocholesterol Enhances Ultraviolet A-Induced Oxidative Stress in Keratinocytes: Roles of Nadph Oxidase, Mitochondria and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]

- 13. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]

- 14. Gas chromatographic-mass spectrometric determination of brain levels of alpha-cholest-8-en-3beta-ol (lathosterol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Dihydrocholesterol as a potential biomarker for metabolic disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary